2-[7-(3-Chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide is a synthetic compound that has been identified as a potential antagonist for the cannabinoid CB1 receptor. [] While its therapeutic potential has yet to be fully explored, its high selectivity for CB1 over CB2 receptors makes it an intriguing candidate for further investigation in cannabinoid research.
The synthesis of 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide is described in the literature. [] The multi-step process involves reacting commercially available starting materials and utilizing various reagents and reaction conditions. Specific details regarding each step, including yields and characterization data, can be found in the referenced publication. []
2-[7-(3-Chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide comprises a benzoxazepine core structure with various substituents. [] Its specific structural features contribute to its binding affinity and selectivity for the CB1 receptor. [] Further computational analysis, such as molecular modeling and docking studies, can provide insights into the interactions between this compound and the CB1 receptor binding site.
As a putative CB1 receptor antagonist, 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide is believed to exert its effects by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids like anandamide. [] This antagonistic activity at the CB1 receptor can potentially modulate various physiological processes associated with the endocannabinoid system.
Information regarding the specific physical and chemical properties of 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide is limited in the available literature. [] Determining properties such as solubility, melting point, and stability is crucial for understanding its behavior in different environments and for formulation development in potential therapeutic applications.
The primary application of 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide, as highlighted in the reviewed research, is its potential as a cannabinoid CB1 receptor antagonist. [] Its high selectivity for CB1 over CB2 receptors makes it a promising tool for investigating the distinct roles of these receptors in various physiological and pathological processes.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: